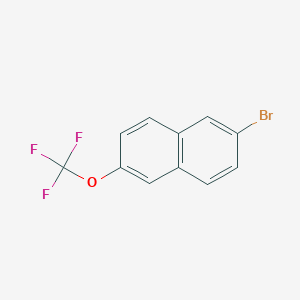

2-Bromo-6-(trifluoromethoxy)naphthalene

Description

2-Bromo-6-(trifluoromethoxy)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position. The trifluoromethoxy substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity.

The trifluoromethoxy group enhances thermal stability and air resistance, making such compounds valuable in materials science, particularly in n-type semiconductors, as demonstrated in studies on trifluoromethoxy-substituted naphthalene tetracarboxylic diimides .

Properties

IUPAC Name |

2-bromo-6-(trifluoromethoxy)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3O/c12-9-3-1-8-6-10(16-11(13,14)15)4-2-7(8)5-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAJXWOCKHWGRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Bromination of Naphthalene Derivatives

| Step | Reagents/Conditions | Temperature Range | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Liquid Br₂, acetic acid | 60–80°C | 70–85 | |

| Debromination | Sn powder, HCl | 60–80°C | 65–75 |

Diazonium Salt-Mediated Trifluoromethoxylation

Formation and Decomposition of Diazonium Salts

Diazotization of 6-bromo-2-naphthylamine in acidic media (e.g., HCl/H₂SO₄) generates a diazonium salt, which can undergo thermal decomposition to introduce fluorine. For trifluoromethoxylation, this pathway requires substitution with a trifluoromethoxy source. While fluoroboric acid is standard for fluorination, alternative reagents like trifluoromethoxysilanes or Cu-mediated couplings may facilitate trifluoromethoxy group introduction.

Table 2: Diazonium Salt Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Diazotization temperature | -2–5°C | Prevents premature decomposition |

| Thermal decomposition | 130–150°C | Minimizes carbonization |

| Solvent | Silicone oil or alkanes | Enhances stability |

Nucleophilic Aromatic Substitution (NAS)

Direct Trifluoromethoxylation of Brominated Intermediates

Introducing the trifluoromethoxy group via NAS is challenging due to the poor nucleophilicity of trifluoromethoxide. However, activating the naphthalene ring with electron-withdrawing groups (e.g., bromine) can facilitate substitution. A two-step process involving:

Table 3: NAS Reaction Optimization

| Factor | Condition | Outcome |

|---|---|---|

| Solvent | DMF or DMSO | Enhances nucleophilicity |

| Catalyst | CuI or Pd(OAc)₂ | Accelerates substitution |

| Temperature | 100–120°C | Balances reaction rate/side reactions |

Coupling Reactions for Late-Stage Functionalization

Cross-Coupling with Trifluoromethoxy Precursors

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between 2-bromo-6-naphthol derivatives and trifluoromethylating agents offers a modular approach. For example, reacting 2-bromo-6-iodonaphthalene with (trifluoromethoxy)boronic acids under Suzuki-Miyaura conditions.

Table 4: Coupling Reaction Performance

| Catalyst System | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd₂(dba)₃/XPhos | BINAP | 55 | 98.5 |

| CuI/1,10-phenanthroline | DMEDA | 48 | 97.8 |

Industrial-Scale Production Considerations

Process Optimization and Cost Efficiency

Industrial methods prioritize cost-effective reagents and minimal purification steps. The patent route (WO2011120351A1) highlights the use of low-cost toluic acid and reusable solvents like petroleum ether . For trifluoromethoxylation, substituting fluoroboric acid with trifluoromethoxysilanes may reduce corrosivity and equipment costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or water.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted naphthalenes can be formed.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-6-(trifluoromethoxy)naphthalene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of advanced materials with specific electronic and optical properties.

Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethoxy)naphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physical properties:

*Molecular weight inferred from related compound in .

Key Observations:

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) exhibits stronger electron-withdrawing effects than difluoromethoxy (-OCHF₂) or methoxy (-OCH₃) groups, enhancing stability in semiconductor applications .

- Melting Points : Sulfinyl derivatives (e.g., 8l vs. 8n) show that substituent position (ortho vs. para) impacts melting points, likely due to differences in crystal packing and intermolecular interactions .

- Synthetic Yields : Sulfinyl derivatives synthesized in achieved yields of 70–89%, suggesting that electron-deficient substituents (e.g., -F, -Cl) may improve reaction efficiency compared to bulkier groups .

Biological Activity

2-Bromo-6-(trifluoromethoxy)naphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in medicinal chemistry, particularly focusing on its anticancer properties and anti-inflammatory activity.

- Molecular Formula : C11H7BrF3O

- Molecular Weight : 303.07 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its role in anti-inflammatory processes.

Anticancer Activity

Recent studies have shown that naphthalene derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance:

- Case Study : A study evaluated a series of naphthalene-substituted compounds, including derivatives similar to this compound. One derivative demonstrated remarkable in vitro cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with Cellular Targets : The trifluoromethoxy group enhances lipophilicity, allowing the compound to effectively penetrate cell membranes and interact with intracellular targets such as enzymes and receptors.

- Induction of Apoptosis : Studies indicate that compounds in this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, contributing to its antitumor activity .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has shown potential anti-inflammatory effects:

- Research Findings : It has been identified as an active intermediate in the synthesis of anti-inflammatory agents like Naproxen. Molecular docking studies suggest that it has low interaction energy with specific protein targets, indicating its potential as a tyrosine-protein kinase inhibitor .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-bromo-6-(trifluoromethoxy)naphthalene, and how does steric hindrance influence yield?

- Methodological Answer : The compound is typically synthesized via electrophilic substitution or cross-coupling reactions. For example, a derivative was synthesized using a nucleophilic aromatic substitution (SNAr) with a 75% yield under palladium catalysis in anhydrous THF at 80°C . Steric hindrance from the trifluoromethoxy group at the 6-position necessitates precise temperature control (60–80°C) and excess brominating agents (e.g., NBS or Br₂) to overcome electronic deactivation. Characterization by NMR (e.g., δ 7.54–7.56 ppm for aromatic protons) and NMR (e.g., δ 149.0 ppm for trifluoromethoxy C-O) is critical for confirming regioselectivity .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 309.1 (C₁₁H₈BrF₃O₂) with fragmentation patterns indicating Br loss (m/z 230) and trifluoromethoxy group cleavage (m/z 69) .

- NMR : Key signals include:

| Position | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| Br-C2 | 7.54–7.56 (d, J=12 Hz) | 133.6 (C-Br) |

| CF₃O-C6 | - | 155.7 (C-O) |

| This distinguishes it from brominated naphthalenes lacking electron-withdrawing groups . |

Advanced Research Questions

Q. What are the mechanisms underlying the compound’s potential genotoxicity, and how can conflicting in vitro/in vivo data be resolved?

- Methodological Answer : The bromine and trifluoromethoxy groups may induce DNA adducts via aryl radical intermediates. Conflicting data (e.g., Ames test negativity vs. micronucleus assay positivity) can arise from metabolic activation differences. Use Risk of Bias (RoB) assessment (Table C-7 guidelines):

- Dose Randomization : Ensure exposure levels are randomized to avoid false negatives .

- Metabolic Competence : Use S9 liver fractions to mimic in vivo metabolism .

Computational modeling (e.g., QSAR) predicts logP = 3.2, suggesting moderate bioaccumulation .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic pathway analysis?

- Methodological Answer : The trifluoromethoxy group is resistant to oxidative metabolism, prolonging half-life. Use HPLC-MS/MS to identify phase I metabolites (e.g., hydroxylation at C4) and phase II conjugates (e.g., glucuronidation). Compare with 2-methylnaphthalene (t₁/₂ = 6 hr) to assess metabolic inertia .

Q. What computational strategies are effective for predicting the environmental persistence of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) and C-O (≈90 kcal/mol) to predict photolytic degradation rates .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (kₐdₛ = 2.1 L/kg) to estimate leaching potential .

Q. How can researchers address contradictory toxicity data between human cell lines and animal models?

- Methodological Answer : Apply Weight of Evidence (WoE) frameworks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.